Triiodoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-triiodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZZMHPRRFPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(I)(I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208127 | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-68-3 | |
| Record name | 2,2,2-Triiodoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIIODOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Transformations of Triiodoacetic Acid
Established Synthetic Methodologies for Triiodoacetic Acid
Established synthetic routes for this compound typically involve the halogenation of acetic acid or its halogenated precursors. While detailed, readily available specific protocols for the direct synthesis of this compound from acetic acid via exhaustive iodination are not extensively described in the immediate search results, the synthesis of other halogenated acetic acids, such as trichloroacetic acid, provides insight into the general approach of sequential halogenation. Trichloroacetic acid, for instance, can be prepared by the chlorination of acetic acid, monochloroacetic acid, or dichloroacetic acid at elevated temperatures. google.com Similarly, the synthesis of iodoacetic acid and diiodoacetic acid, precursors to this compound, are more commonly referenced. Iodoacetic acid can be synthesized by the reaction of acetic acid with iodine in the presence of an oxidizing agent or by the reaction of chloroacetic acid with potassium iodide.
The exhaustive iodination of the methyl group of acetic acid to yield this compound would conceptually involve the sequential substitution of hydrogen atoms by iodine. This process often requires specific conditions, including the presence of iodine and potentially catalysts or oxidizing agents to facilitate the reaction and achieve the desired degree of iodination.
Mechanistic Understanding of this compound Formation
The formation of halogenated acetic acids, including this compound, generally proceeds via a mechanism involving the enolization of the carboxylic acid followed by electrophilic halogenation. In the case of iodination, the reaction would likely involve the formation of the enol tautomer of mono-, di-, or iodoacetic acid, which then reacts with an electrophilic iodine species (e.g., I₂ or HOI). The presence of a catalyst, such as a mineral acid, can promote enolization. Each successive iodination step would follow a similar pattern, with the electron-withdrawing effect of the introduced iodine atoms influencing the acidity of the remaining alpha-protons and the rate of subsequent halogenation.
In the context of disinfection byproducts in water, iodoacetic acid and its derivatives, including diiodoacetic acid and this compound, can form from the reaction of iodide with disinfectants like chlorine and chloramine (B81541) in the presence of natural organic matter. researchgate.netwikipedia.org This formation involves the oxidation of iodide to hypoiodous acid (HOI) or hypoiodite (B1233010) (OI⁻), which then react with organic precursors. wikipedia.orgcsic.es This environmental formation pathway highlights the reactivity of inorganic iodine species with organic compounds containing activated methylene (B1212753) groups.
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives can involve modifications of the carboxylic acid group or reactions utilizing the reactivity of the iodine atoms. Derivatives could include esters, amides, or salts of this compound. For example, the synthesis of other acetic acid derivatives, such as aryloxyacetic acid derivatives, often involves the reaction of the carboxylic acid with appropriate alcohols or amines to form esters or amides, respectively. beilstein-journals.org
Characterization of this compound and its derivatives typically employs standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis and melting point determination are also used to confirm the purity and identity of synthesized compounds. mdpi.combg.ac.rs For crystalline derivatives, single-crystal X-ray diffraction can provide detailed structural information. mdpi.com
Exploration of Novel Reaction Pathways Involving this compound
While specific details on novel reaction pathways solely focused on this compound are not extensively detailed in the provided search results, research into the reactivity of other halogenated acetic acids offers potential parallels. For instance, diiodoacetic acid has been explored in reactions promoted by samarium diiodide for the synthesis of (E)-α,β-unsaturated carboxylic acids. organic-chemistry.org This suggests that the iodine atoms on this compound could potentially participate in similar reductive coupling or other organometallic-mediated reactions.
Furthermore, as a highly halogenated organic acid, this compound may undergo decarboxylation reactions, similar to other trihaloacetic acids like tribromoacetic acid and chlorobromoacetic acids, which decompose via a decarboxylation pathway. researchgate.net The stability and decomposition pathways of this compound in various environments, particularly in the context of its formation as a disinfection byproduct, have been studied, indicating its potential for transformation. csic.es
The exploration of novel reaction pathways could involve investigating its behavior under various catalytic conditions, its potential as a source of electrophilic iodine, or its participation in radical reactions. Research into the broader class of halogenated organic compounds, particularly those with multiple iodine atoms, can provide insights into potential novel transformations for this compound.
Environmental Chemistry and Occurrence of Triiodoacetic Acid
Formation Pathways of Triiodoacetic Acid as a Disinfection Byproduct
The formation of this compound as a disinfection byproduct is a complex process influenced by the interaction of disinfectants with naturally occurring substances in water.
Role of Iodide and Natural Organic Matter in this compound Formation
Iodide (I⁻) and natural organic matter (NOM) are key precursors in the formation of iodinated disinfection by-products (I-DBPs), including this compound core.ac.uk. Disinfectants oxidize iodide ions to reactive iodine species, such as hypoiodous acid (HOI), iodine (I₂), and triiodide (I₃⁻) researchgate.netnih.gov. These reactive iodine species can then react with NOM present in the water to form various iodinated organic compounds, including TIAA core.ac.ukresearchgate.netnih.gov. The presence and concentration of iodide in source water significantly influence the yield of I-DBPs ibimapublishing.comnih.gov.
Research indicates that the characteristics of the water, including pH and the concentration of iodide and disinfectant, affect the formation of I-DBPs like TIAA researchgate.netnih.gov. Studies have shown that the production of TIAA, along with iodoform (B1672029) (CHI₃), can increase with augmenting pH up to a certain point, typically dropping beyond a pH of 8 ibimapublishing.com.
Impact of Disinfection Agents on this compound Yields
Different disinfection agents have varying impacts on the yields of this compound. Common disinfectants used in water treatment include chlorine, chloramine (B81541), chlorine dioxide, and ozone thermofisher.comsdstate.edu.
Chlorination and chloramination of iodide-containing water are known to produce iodinated HAAs, including TIAA core.ac.ukmst.edu. Chloramination of water containing iodide can lead to the formation of CHI₃, monoiodoacetic acid (MIAA), diiodoacetic acid (DIAA), and TIAA as major I-DBP species core.ac.ukmst.edu. While chlorination is widely used, alternative disinfectants like chloramine are increasingly employed due to their lower potential to react with NOM and form certain halogenated DBPs sdstate.eduwaterrf.org. However, chloramines can favor the formation of other emerging DBPs, including I-DBPs waterrf.org.
Studies investigating the effects of chlorine dioxide (ClO₂) on iodide-containing waters have also shown the formation of TIAA, alongside iodoform and iodoacetic acid nih.gov. The yields of these I-DBPs are affected by the concentrations of ClO₂, iodide, dissolved organic carbon (DOC), and pH nih.gov. The formation of CHI₃, IAA, and TIAA has been observed to follow an increasing and then decreasing pattern with increased ClO₂ or DOC concentration nih.gov. High concentrations of I-DBPs, including TIAA, were generated under circumneutral conditions, with maximum formation often observed around pH 8 when using chlorine dioxide nih.gov.
Oxidation of iodide-containing water with potassium permanganate (B83412) has also been shown to produce I-DBPs, including TIAA researchgate.netnih.gov. In these reactions, iodide is oxidized to reactive iodine species that lead to the formation of iodinated organic compounds researchgate.netnih.gov. The yields of TIAA, iodoform, and iodoacetic acid increased with reaction time and were influenced by solution pH, initial concentrations of iodide and potassium permanganate researchgate.netnih.gov. Formation of IAA and TIAA was favored under acidic conditions when using potassium permanganate researchgate.netnih.gov.
While ozone is recognized as an effective alternative disinfectant that can reduce the formation of some chlorine-based DBPs like THMs and HAAs, ozonation can result in higher production of other DBPs researchgate.net. The probability of iodo compound formation has been found to depend on the oxidant used, with the order O₃ < Cl₂ < NH₂Cl ibimapublishing.com.
Environmental Distribution and Concentrations of this compound in Aqueous Systems
This compound, as a DBP, is primarily found in aqueous systems, particularly in disinfected waters. Its presence is a direct consequence of the reactions occurring during water treatment processes where iodine precursors and NOM are present core.ac.ukthermofisher.commst.edu.
While specific comprehensive data on the global distribution and concentrations of this compound in various environmental waters (rivers, lakes, groundwater, oceans) are less extensively documented compared to some other DBPs like trihalomethanes or trichloroacetic acid who.intresearchgate.netnih.govnih.gov, its formation during disinfection of iodide-containing waters implies its presence in drinking water distribution systems core.ac.ukmst.edu. The concentration of TIAA in finished drinking water can vary depending on the source water quality, the type and dosage of disinfectant used, and operational parameters like pH and contact time researchgate.netnih.govibimapublishing.comnih.gov.
Research on iodinated DBPs indicates that they are formed during the disinfection of waters containing iodide core.ac.uknih.govmst.eduwaterrf.org. This includes both naturally occurring iodide in freshwaters and seawaters, as well as potential sources like iodinated X-ray contrast media in some water sources ibimapublishing.comcsic.es.
Given its formation pathway, TIAA is expected to be present in disinfected drinking water supplies. Studies focusing on the formation of I-DBPs during disinfection provide insights into the conditions under which TIAA is generated and the factors influencing its concentration core.ac.ukresearchgate.netnih.govibimapublishing.comnih.govmst.edu.
Degradation Pathways and Environmental Fate of this compound
The environmental fate of this compound is influenced by various degradation pathways, including photodegradation and potential biodegradation or biotransformation processes.
Photodegradation Mechanisms of this compound
Photodegradation, particularly under UV or sunlight irradiation, has been identified as a significant pathway for the degradation of iodinated DBPs, including this compound csic.esresearchgate.net. Studies have shown that this compound, along with diiodoacetic acid and iodoform, can degrade rapidly under sunlight irradiation, with reported half-lives ranging from 5.3 to 10.2 minutes csic.es.
The photodegradation of iodinated DBPs appears to increase with the number of halogen atoms and the size of the substituted halogens (I > Br > Cl) csic.es. Research using VUV/UV irradiation has also investigated the photodegradation of TIAA, finding that the pseudo-first-order rate constants were higher under VUV/UV irradiation compared to UV irradiation alone researchgate.net. This enhancement was attributed to indirect HO• oxidation rather than direct VUV photolysis researchgate.net.
The photodegradation process can involve the release of iodine from the I-DBPs, primarily forming iodide (I⁻) researchgate.net. Direct UV photolysis may proceed via H₂O-catalyzed deiodination reactions, while indirect HO• oxidation can involve deiodination reactions along with HO• addition researchgate.net. The efficiency of photodegradation can be influenced by factors such as pH and the presence of water matrix components like natural organic matter, chloride ions, and alkalinity researchgate.net. Light screening by NOM has been shown to reduce the photodegradation rate of iodo-DBPs csic.es.
Persistence and Accumulation Dynamics in Environmental Compartments
This compound (TIAA), a halogenated acetic acid (HAA), exhibits distinct persistence and accumulation dynamics across various environmental compartments. Its behavior is largely influenced by its chemical structure, particularly the presence of iodine atoms, which affects its susceptibility to degradation processes.
Persistence:
This compound has been reported to degrade rapidly under sunlight irradiation. Studies have shown half-lives for TIAA under sunlight ranging from 5.3 to 10.2 minutes. daneshyari.comcsic.es This suggests that photolytic degradation can be a significant pathway for the removal of TIAA from sunlit surface waters. The rate of photodegradation for iodinated disinfection byproducts (I-DBPs), including TIAA, generally increases with the number of halogen atoms and the size of the substituted halogens (I > Br > Cl). csic.es
While photolysis appears to be a rapid degradation pathway in the presence of sunlight, other environmental degradation processes may be less effective. For instance, tri-HAAs, including this compound, are generally reported to decompose very fast in drinking water at ambient temperature. researchgate.net However, the stability of trihaloacetic acids can vary, and some studies on related compounds like trichloroacetic acid indicate it is not readily biodegradable. carlroth.com
In soil, the persistence and mobility of organic compounds, including halogenated acids, are influenced by factors such as soil type, organic matter content, and pH. While specific detailed studies on TIAA in soil were not extensively found in the search results, related per- and polyfluoroalkyl substances (PFAS) like trifluoroacetic acid (TFA), which shares some structural characteristics as a short-chain perfluorinated carboxylic acid, are known for their persistence and mobility in soil, with poor retention, especially in soils with low organic matter content. europa.euresearchgate.net This suggests that TIAA, depending on its interaction with soil components, could also exhibit mobility.
Accumulation Dynamics:
The accumulation of this compound in environmental compartments is influenced by its persistence and its partitioning behavior between different phases (water, soil, biota). The rapid photodegradation in sunlit waters suggests that accumulation in such environments might be limited where sunlight exposure is high. daneshyari.comcsic.es
Bioaccumulation, the uptake and accumulation of a substance in living organisms, is a critical aspect of environmental fate. For many persistent organic pollutants (POPs), bioaccumulation is a significant concern, leading to potential biomagnification in food chains. researchgate.net However, for some highly water-soluble compounds like trifluoroacetic acid (TFA), significant bioaccumulation in aquatic organisms is not expected. unep.org While TIAA is also a water-soluble halogenated acetic acid, its specific bioaccumulation potential in aquatic organisms requires further detailed investigation.
The ultimate fate of persistent and mobile substances like some halogenated acids can be accumulation in terminal sinks such as oceans and salt lakes where evaporation is the primary process for water loss. unep.orgmdpi.com The increasing concentrations of related persistent substances like TFA in various environmental media, including water sources and plants, highlight the potential for long-term accumulation if emissions continue and degradation pathways are limited. eurofins.senih.gov
Detailed Research Findings and Data:
Research on the environmental fate of this compound specifically, particularly regarding quantitative persistence and accumulation data across various environmental matrices, appears less extensive in the provided search results compared to more widely studied compounds like trifluoroacetic acid. However, the available data on photodegradation provides some quantitative insights into its breakdown in water under sunlight.
| Process | Environment | Half-life (approx.) | Reference |
| Photodegradation | Sunlit Water | 5.3 - 10.2 minutes | daneshyari.comcsic.es |
| Decomposition | Drinking Water | Very fast | researchgate.net |
Further research is needed to fully characterize the persistence of TIAA in different soil types, sediments, and its potential for bioaccumulation in a wider range of organisms.
Biological Activity and Molecular Mechanisms of Triiodoacetic Acid
Triiodoacetic Acid as a Metabolite of Thyroid Hormones
This compound (TRIAC) is an endogenous metabolite derived from the metabolism of thyroid hormones, specifically triiodothyronine (T3). frontiersin.orgispub.comresearchgate.netwikipedia.orgnih.govnih.govnih.govbioscientifica.comresearchgate.netnih.govbioscientifica.com It is formed through the deamination and decarboxylation of the alanine (B10760859) side chain of T3. ispub.comnih.govbioscientifica.comclinicalgate.comoncohemakey.com While T3 is primarily generated from the deiodination of thyroxine (T4), TRIAC is considered an exclusive product of extrathyroidal metabolism and is not detectable in the thyroid gland itself. clinicalgate.comoncohemakey.com TRIAC is present in the circulation and found at relatively high levels in tissues such as the liver. clinicalgate.comoncohemakey.com It is subsequently excreted in the urine, suggesting a role in thyroid hormone clearance. clinicalgate.comoncohemakey.com
Extrathyroidal Metabolism and Formation of this compound
The formation of TRIAC primarily occurs through extrathyroidal metabolic pathways. ispub.comclinicalgate.comoncohemakey.com The conversion of T3 to TRIAC involves the modification of the alanine side chain. nih.govbioscientifica.comclinicalgate.comoncohemakey.com This process is thought to involve deamination and decarboxylation. nih.govbioscientifica.comclinicalgate.comoncohemakey.com While the exact enzymes catalyzing these reactions are not fully characterized, aminotransferases have been implicated in the initial step, leading to the formation of triiodothyropyruvic acid, which is then likely oxidized to TRIAC. bioscientifica.comendocrine-abstracts.org Studies in athyreotic subjects have indicated that T3 is a probable precursor of TRIAC, with approximately 14% of the daily degradation of T3 being metabolized to TRIAC. oup.com It is also suggested that some TRIAC may originate from the extrathyroidal 5'-monodeiodination of tetraiodothyroacetic acid (TETRAC), the acetic acid analog of T4. ispub.com
Comparative Metabolic Pathways of Iodothyronine Acetic Acid Derivatives
This compound (TRIAC) and tetraiodoacetic acid (TETRAC) are the two major acetic acid derivatives of thyroid hormones, derived from T3 and T4, respectively. nih.govbioscientifica.comnih.govfrontiersin.org These compounds are formed through oxidative deamination and decarboxylation of the alanine side chain of their parent hormones. nih.govbioscientifica.comclinicalgate.comoncohemakey.com While both are products of extrathyroidal metabolism, their biological activities and metabolic fates can differ. nih.govclinicalgate.comoncohemakey.comfrontiersin.org TETRAC is generally considered a low-grade thyromimetic derivative of T4, whereas TRIAC exhibits substantial thyromimetic activity. nih.govfrontiersin.org The acetic acid analogs, including TRIAC and TETRAC, are also better substrates for glucuronidation and deiodination in the liver and kidney compared to T4 and T3, suggesting distinct clearance pathways. oncohemakey.com
Thyromimetic and Antagonistic Actions of this compound
This compound (TRIAC) is known to mediate both agonistic (thyromimetic) and antagonistic actions, adding to the complexity of thyroid hormone signaling. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govsciencegate.app TRIAC binds to thyroid hormone receptors (TRs) with high affinity and acts as a potent activator. clinicalgate.comoncohemakey.com Its thyromimetic effects are well-documented, including the suppression of thyroid stimulating hormone (TSH) levels. bioscientifica.comresearchgate.netbiorxiv.org However, TRIAC can also exhibit antagonistic properties, particularly in the context of non-genomic actions mediated by the integrin αvβ3 receptor, where it can act as an antagonist of T4. nih.govfrontiersin.org
Interaction with Thyroid Hormone Receptors (TRs) and Subtypes
TRIAC interacts with nuclear thyroid hormone receptors (TRs), which are key mediators of thyroid hormone action. There are two main TR genes, TRα and TRβ, each encoding different isoforms. oup.combioscientifica.com TRIAC has been shown to bind to and activate TRs. nih.govbiorxiv.orgresearchgate.net Notably, TRIAC exhibits a similar affinity to T3 for TRα1 but a greater affinity than T3 for TRβ1 and TRβ2. nih.govbioscientifica.comnih.gov This preferential binding to TRβ isoforms is a significant characteristic of TRIAC and contributes to its distinct biological profile. bioscientifica.comnih.govfrontiersin.orgresearchgate.netpnas.orgrcsb.org Structural analysis, including X-ray crystallography, supports the higher affinity of TRIAC for TRβ compared to T3. bioscientifica.compnas.orgrcsb.org This selectivity has implications for its therapeutic potential, particularly in conditions affecting TRβ. nih.govfrontiersin.org
TRIAC's interaction with TR subtypes can lead to differential effects in various tissues due to the varying distribution of TRα and TRβ isoforms. For instance, while TRIAC can upregulate TH-responsive genes in peripheral tissues like the pituitary gland, liver, and heart, it may not have the same effect in the cerebrum, potentially due to differences in transport and receptor availability. nih.govbiorxiv.orgresearchgate.net
Cellular and Subcellular Mechanisms of this compound Action
The cellular and subcellular mechanisms of this compound (TRIAC) action involve its interaction with thyroid hormone receptors and subsequent modulation of gene expression, as well as potential non-genomic effects. nih.govnih.govfrontiersin.org Like T3, TRIAC primarily exerts its genomic effects by binding to nuclear TRs, which then interact with thyroid hormone response elements (TREs) in the promoter regions of target genes, influencing transcription. wikipedia.orgnih.govclinicalgate.comoncohemakey.com The differential binding affinity of TRIAC for TRα and TRβ subtypes can lead to subtype-specific modulation of gene expression. nih.govbioscientifica.compnas.orgrcsb.org
Beyond genomic actions, TRIAC may also be involved in non-genomic pathways. Research suggests that TRIAC can interact with the cell surface receptor integrin αvβ3, which is implicated in various cellular processes, particularly in cancer cells and dividing endothelial cells. nih.govfrontiersin.org At this receptor, TRIAC has been shown to act as an antagonist of T4 and may possess anticancer properties independent of its effects on T4 binding. nih.govfrontiersin.org
The cellular uptake and efflux of TRIAC are also important aspects of its mechanism of action. While T3 and T4 rely on specific transporters like MCT8 to enter certain cells, TRIAC may be able to enter cells independently of MCT8 in some contexts. wikipedia.org However, tissue-specific transporters, deiodinases, and conjugating enzymes all contribute to governing intracellular TRIAC levels and its tissue-specific biological actions. bioscientifica.com
Data on the comparative potencies of T3 and TRIAC in modulating deiodinase activity in different tissues:
| Tissue | Deiodinase | T3 Effect (High Dose) | TRIAC Effect (High Dose) |
| Liver | DIO1 | Increased | Increased (less effective) researchgate.net |
| Kidney | DIO1 | Increased | Increased (less effective) researchgate.net |
| Heart | DIO1 | Increased | No effect researchgate.net |
| Brown Adipose Tissue | DIO2 | Increased | Suppressed (lowest dose) researchgate.net |
| Pituitary | DIO2 | Increased (twofold) | Downregulated biorxiv.org |
| Cerebral Cortex | DIO2 | Induced | Induced researchgate.net |
Note: Data compiled from search result researchgate.net and biorxiv.org. Specific fold changes or percentage changes are detailed in the source but summarized here as increased/decreased for clarity.
Influence on Cellular Signaling Pathways
The biological activity of this compound is often discussed in the context of its interaction with thyroid hormone receptors, which are key components of cellular signaling cascades. As a thyromimetic, TRIAC can engage with these receptors, potentially influencing downstream signaling events that regulate various physiological processes fishersci.co.ukebi.ac.ukwikipedia.org. While the broad influence of this compound on all cellular signaling pathways is not extensively documented in the provided literature, its role as a thyroid hormone analog suggests an impact on pathways typically modulated by thyroid hormones.
Effects on Gene Expression and Protein Regulation
This compound has been shown to affect gene expression, similar to the actions of thyroid hormones. Studies comparing TRIAC with triiodothyronine (T3) and thyroxine (T4) have examined their effects on the expression of specific genes, such as hepatic malic enzyme mRNA, which is involved in metabolic processes wikidata.org. TRIAC's ability to stimulate the thyroid hormone receptor indicates a mechanism by which it can directly influence the transcription of thyroid hormone-responsive genes fishersci.calipidmaps.orgfishersci.no. The regulation of gene expression by thyroid hormones and their analogs is a complex process involving nuclear receptors and downstream molecular events wikipedia.orguni.luwikipedia.org.
Role in Lipid and Carbohydrate Metabolism Regulation
Research involving this compound and its related compounds has touched upon their roles in regulating lipid and carbohydrate metabolism. Early studies investigating agonist metabolites like TRIAC indicated a potential for reducing plasma lipids ontosight.ai. Comparative studies with T3 have shown that TRIAC can influence the levels of hepatic malic enzyme mRNA, an enzyme with a role in lipid metabolism wikidata.org. While the direct and isolated effects of this compound on lipid and carbohydrate metabolism, independent of thyroid hormone receptor activation, require further detailed exploration, its activity as a thyromimetic suggests an involvement in these metabolic pathways which are significantly influenced by thyroid hormones fishersci.co.ukwikipedia.org. Studies on acetic acid, a related compound, have demonstrated its influence on lipid and glucose metabolism through pathways like AMPK signaling wikipedia.orgfishersci.canih.gov, but this activity is distinct from that of this compound.
Impact on Amino Acid Metabolism and Protein Synthesis
The impact of this compound on amino acid metabolism and protein synthesis is also related to its function as a thyroid hormone analog. Thyroid hormones are known to influence protein synthesis and the activity of amino acid transporters fishersci.co.ukwikipedia.org. While the provided information does not detail specific mechanisms by which this compound directly affects amino acid metabolism or protein synthesis independent of the thyroid axis, its interaction with thyroid hormone receptors implies a potential, albeit indirect, influence on these processes fishersci.co.ukwikipedia.org. General mechanisms of amino acid metabolism and protein synthesis involve complex regulatory networks and transporter systems.
Comparative Biological Potency of this compound with Other Iodinated Compounds
This compound (TRIAC) has been compared to other iodinated compounds, particularly thyroid hormones and other haloacetic acids, to understand its relative biological potency.
Comparisons with the thyroid hormones triiodothyronine (T3) and thyroxine (T4) have revealed differences in their effects on various physiological parameters. In studies with hypothyroid rats, TRIAC and T4 at certain doses induced a similar increase in resting metabolic rate, although T3 was found to be more potent wikidata.org. TRIAC was less active than T3 or T4 in inhibiting serum TSH levels at equivalent doses wikidata.org. However, TRIAC demonstrated increased hepatic and antigoitrogenic activity compared to T3, being more effective in reducing methimazole-induced goiter in a short-term assay and increasing hepatic enzyme activity and bone resorption markers (beta-CTX levels) more than T3. Interestingly, TRIAC had a smaller effect on increasing heart weight compared to T3 and T4 wikidata.org. In the invertebrate amphioxus, TRIAC was a potent stimulator of the thyroid hormone receptor, while T3 was not fishersci.ca.
This compound is also mentioned in the context of disinfection byproducts, alongside compounds like iodoacetic acid (IAA) and iodoform (B1672029) (CHI3). Studies on the formation of these byproducts during water disinfection have shown that CHI3 and TIAA can be produced in higher yields than IAA under certain pH conditions.
Comparisons of the toxicity of different haloacetic acids, including iodoacetic acid (IAA), a related but distinct compound from this compound, have consistently shown iodoacetic acid to be significantly more cytotoxic and genotoxic than its brominated and chlorinated analogs uni.lu. The toxicity of these monohalogenated acetic acids appears to correlate with the size of the halogen, with iodoacetic acid exhibiting the highest toxicity.
The comparative biological activities highlight that this compound, while sharing some similarities with thyroid hormones, also exhibits distinct effects and potencies depending on the specific biological endpoint and organism studied.
Comparative Biological Potency: TRIAC vs. T3 and T4 (Summary of Selected Findings)
| Effect | TRIAC vs. T3/T4 (Rats) | TRIAC vs. T3 (Rats) | TRIAC vs. T3 (Amphioxus) |
| Resting Metabolic Rate | Similar increase to T4 at certain doses; T3 more potent. wikidata.org | Not directly compared at equivalent metabolic rate doses. | Not applicable. |
| Inhibition of Serum TSH | Less active than T3 or T4 at equivalent doses. wikidata.org | Less active. wikidata.org | Not applicable. |
| Reduction of Goiter | Not specified. | More effective in short-term assay. | Not applicable. |
| Hepatic Enzyme Activity | Similar effects on hepatic malic enzyme mRNA levels compared to T3 and T4 with increasing doses. wikidata.org | Increased more than T3. | Not applicable. |
| Bone Resorption (beta-CTX) | Not specified. | Increased more than T3. | Not applicable. |
| Heart Weight Increase | Smaller effect compared to T3 and T4. wikidata.org | Smaller effect. wikidata.org | Not applicable. |
| Thyroid Hormone Receptor Stimulation | Not specified. | Not specified in rats, but potent stimulator in amphioxus while T3 was not. fishersci.ca | Potent stimulator. fishersci.ca |
Comparative Toxicity: Iodoacetic Acid vs. Other Haloacetic Acids (Selected Findings)
| Compound | Cytotoxicity (vs. Chloroacetic acid in CHO cells) | Genotoxicity (vs. Chloroacetic acid in CHO cells) | Mutagenicity (vs. Chloroacetic acid in S. typhimurium) |
| Iodoacetic acid | 287.5x higher | 47.2x higher | 523.3x higher |
| Bromoacetic acid | 3.2x higher | 2.0x higher | 2.6x higher |
| Chloroacetic acid | 1x | 1x | 1x |
Note: The toxicity data presented here is for Iodoacetic acid, a related compound, and not this compound.
Toxicological and Genotoxicological Research on Triiodoacetic Acid
Mechanisms of Cytotoxicity Induced by Triiodoacetic Acid in Mammalian Cells
Studies have investigated the mechanisms by which this compound exerts toxic effects on mammalian cells. While specific detailed mechanisms for TIAA are not as extensively documented as for some other haloacetic acids, the general understanding of haloacetic acid cytotoxicity involves various cellular processes. noaa.govnih.gov Cytotoxicity in cell culture is often evaluated by measuring cell viability or density after exposure to a substance. researchgate.netnih.gov
Cellular toxicity assays, such as those using Chinese hamster ovary (CHO) cells, have been employed to determine the dose-response relationships of various haloacetic acids, including iodinated ones. These assays measure the reduction in cell density as a function of the concentration of the test agent over a specific period. researchgate.netnoaa.gov The concentration at which a 50% reduction in cell density occurs (C½ value) is a common metric for comparing cytotoxicity. noaa.gov
While specific dose-response data for this compound in mammalian cell cytotoxicity assays were not prominently available in the search results, related iodinated acetic acids like iodoacetic acid have shown potent cytotoxicity in CHO cells. nih.gov The rank order of cytotoxicity for various iodinated compounds in one study indicated iodoacetic acid as the most potent, followed by diiodoacetic acid and bromoiodoacetic acid among the iodo-acids tested. nih.gov this compound was mentioned as becoming a predominant iodinated haloacetic acid under specific water treatment conditions, suggesting its relevance in toxicity studies of disinfection by-products. researchgate.netresearchgate.net
Genotoxicity and DNA Damage Induction by this compound
Genotoxicity refers to the ability of a chemical agent to damage genetic information within a cell, potentially leading to mutations. wikipedia.orgresearchgate.net this compound and other iodinated disinfection by-products have been identified as having genotoxic potential in mammalian cells. nih.govresearchgate.netnoaa.gov
Genotoxic substances can induce various types of DNA damage, including single- and double-strand breaks and chromosomal aberrations. wikipedia.orgresearchgate.netcellbiolabs.com While direct studies specifically detailing this compound's induction of DNA strand breaks and chromosomal damage were not extensively found, research on other haloacetic acids provides context. For instance, trichloroacetic acid has been shown to induce chromosomal anomalies and micronuclei formation in human lymphocytes in a dose-dependent manner. nih.gov Studies on dichloroacetic acid and trichloroacetic acid have also investigated their ability to induce DNA strand breaks in rodent liver, although the mechanisms may vary. nih.govnih.gov
Given that iodinated haloacetic acids are generally considered more genotoxic than their chlorinated and brominated analogues, it is plausible that this compound could also induce DNA damage, including strand breaks and chromosomal effects. nih.govresearchgate.net Iodoacetic acid, a related compound, has been found to cause genomic DNA damage in ovarian cells. nih.gov
Mutagenicity is a specific type of genotoxicity that results in permanent, heritable changes in the DNA sequence. wikipedia.org While some in silico predictions flagged related compounds as potentially mutagenic, bacterial reverse mutation assays (Ames test) did not always confirm these predictions. nih.gov
The mutagenic potential of haloacetic acids can be influenced by various factors, including metabolic activation pathways. For example, brominated trihalomethanes can be activated to mutagens by glutathione (B108866) S-transferase theta 1 (GSTT1). researchgate.net Research suggests that the toxicity and mutagenicity of haloacetic acids can correlate with the number and type of halogen substituents. noaa.govnih.gov
Although direct studies on the specific molecular pathways of this compound-induced mutagenicity were not detailed in the search results, the genotoxicity observed with other iodinated acetic acids suggests that TIAA may also interact with cellular components involved in DNA integrity and repair. nih.govnih.gov Genotoxic substances can interfere with DNA regulation by disrupting enzymes like topoisomerases and spindle fibers, leading to mutations and genetic alterations. researchgate.net
Cellular Stress Responses to this compound Exposure
Exposure to toxic compounds like this compound can trigger various cellular stress responses aimed at mitigating damage and maintaining homeostasis. mdpi.comfrontiersin.org
Oxidative stress is a common cellular stress response characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. wikipedia.orgnih.govmdpi.com ROS can damage cellular components, including DNA, proteins, and lipids. wikipedia.orgmdpi.com
While the direct link between this compound exposure and the induction of oxidative stress pathways was not explicitly detailed for TIAA in the search results, oxidative stress is a known mechanism of toxicity for various compounds, including some disinfection by-products and other acetic acid derivatives. nih.govmdpi.comnih.gov For instance, iodoacetic acid's cytotoxicity and genotoxicity can be modulated by suppressors of oxidative stress, suggesting a role for oxidative pathways in its effects. noaa.gov
Cells possess antioxidant defense mechanisms, including enzymatic and non-enzymatic systems, to counteract oxidative stress. wikipedia.orgmdpi.com These mechanisms involve enzymes like superoxide (B77818) dismutase, catalase, and glutathione peroxidase, as well as molecules like glutathione and thioredoxin. wikipedia.orgmdpi.commdpi.com The balance between ROS production and antioxidant defense is crucial for preventing oxidative damage. wikipedia.orgmdpi.com Further research is needed to specifically elucidate the role of oxidative stress and the activation of antioxidant defense mechanisms in the cellular response to this compound exposure.
Apoptotic and Necrotic Pathways in Response to this compound
Research into the specific apoptotic and necrotic pathways triggered by this compound is less extensively documented compared to other HAAs. However, studies on related compounds and general mechanisms of cell death induced by toxins provide insights. Apoptosis, or programmed cell death, is a highly regulated process involving intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways sloankettering.edumdpi.com. Necrosis is typically considered a less controlled form of cell death often associated with significant cellular damage and membrane disruption.
While direct research on TIAA's specific effects on these pathways is limited in the search results, studies on other iodinated compounds and HAAs suggest potential mechanisms. For instance, iodoacetic acid (IAA), a related compound, has been shown to induce sperm DNA damage and trigger redox imbalance in human semen samples, indicating a genotoxic response that could potentially lead to cell death pathways nih.gov. Thyroid hormone analogs, including this compound (TRIAC), have been studied for their effects on pathways related to thyroid hormone action, which can influence cellular processes, including apoptosis oncohemakey.comfrontiersin.orgresearchgate.netscispace.com. One study mentions this compound potentially mediating necrotic, nephrotoxic, and myotoxic effects researchgate.net.
Further research is needed to specifically elucidate how this compound interacts with the complex signaling cascades of apoptosis and necrosis.
Comparative Toxicological Profiles of this compound with Other Haloacetic Acids
Comparative studies consistently indicate that iodinated haloacetic acids, including this compound, tend to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts nih.govresearchgate.net. Haloacetic acids are a significant class of disinfection byproducts in drinking water, and their toxicities vary depending on the number and type of halogen atoms researchgate.netnih.govnh.gov.
Studies comparing the toxicity of various HAAs in mammalian cells have shown a descending order of toxicity, with iodinated and brominated HAAs generally being more potent than chlorinated ones researchgate.netnih.gov. For example, iodoacetic acid (IAA) has been found to be significantly more cytotoxic and genotoxic than chloroacetic acid (CA) and bromoacetic acid (BA) in mammalian cell assays nih.gov. While specific comparative data for this compound across a wide range of HAAs in the provided search results is limited, the trend observed for other iodinated HAAs suggests a potentially higher toxic potency for TIAA as well nih.govresearchgate.net.
The differences in toxicity among HAAs are attributed to variations in their chemical properties, such as electrophilicity, and how they interact with biological molecules nih.gov. The substitution of bromine or iodine for chlorine generally increases electrophilicity, which can enhance reactivity with cellular components like DNA and proteins nih.gov.
Here is a table summarizing comparative toxicity data for some haloacetic acids from the search results:
| Compound | Organism/Cell Type | Endpoint | Relative Toxicity Ranking (Descending) | Source |
| Iodoacetic acid (IA) | CHO-K1 cells | Cytotoxicity | IA > BA > DBA > CA > DCA > TCA | researchgate.net |
| Iodoacetic acid (IA) | CHO-K1 cells | Genotoxicity | IA > DBA > BA > CA > DCA > TCA | researchgate.net |
| Iodinated DBPs | Mammalian cells | Cytotoxicity | Generally higher than chlorinated/brominated analogs | researchgate.net |
| Iodinated DBPs | Mammalian cells | Genotoxicity | Generally higher than chlorinated/brominated analogs | researchgate.net |
| MBA, MCA, TCA | Daphnia magna | Acute Toxicity | MBA > MCA > TCA | researchgate.net |
Advanced Toxicological Assessment Methodologies and Models
Advanced methodologies and models are increasingly being employed to assess the toxicity of chemical compounds like this compound and other HAAs. These approaches aim to provide more efficient, cost-effective, and mechanistically insightful evaluations compared to traditional methods sci-hub.stresearchgate.net.
In Vitro Models: Various in vitro models, including cell cultures (e.g., Chinese hamster ovary (CHO) cells, HepG2 cells), organotypic cultures, and 3D tissue models, are used to study the cytotoxic and genotoxic effects of HAAs researchgate.netsci-hub.stfrontiersin.org. These models allow for controlled exposure conditions and the investigation of cellular and molecular responses sci-hub.st. For instance, CHO cells have been widely used to assess the cytotoxicity and genotoxicity of HAAs, including measuring endpoints like gene mutations and DNA damage researchgate.net. Human liver cancer cell lines like HepG2 are considered suitable in vitro models for liver toxicity assessment sci-hub.st.
In Silico Models: Computational methods, or in silico toxicology, utilize mathematical models and quantitative structure-activity relationships (QSARs) to predict the toxicity of chemicals based on their chemical structure and properties researchgate.netmdpi.comresearchgate.net. These models can help prioritize chemicals for testing, predict potential toxic mechanisms, and reduce the need for extensive animal testing researchgate.netresearchgate.net. In silico models can assess toxicokinetics, including absorption, distribution, metabolism, and excretion (ADME), and predict potential interactions with biological targets mdpi.commdpi.com. Machine learning algorithms are also being explored for predicting HAA occurrence and toxicity based on water quality parameters bohrium.com.
Read-Across Approaches: Given the large number of HAAs and the limited toxicity data for some, read-across approaches are used to estimate the toxicity of untested HAAs based on data from structurally similar compounds with known toxicity profiles nih.govnih.gov. This involves grouping chemicals into categories based on similar physicochemical, metabolic, and toxicological properties nih.gov.
Adverse Outcome Pathways (AOPs): AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome through a series of biologically plausible key events mdpi.com. While not a model itself, the AOP framework can integrate data from various sources, including in vitro and in silico methods, to provide a more comprehensive understanding of the toxicity pathways activated by chemicals like TIAA mdpi.com.
These advanced methodologies and models contribute to a more comprehensive and predictive toxicological assessment of this compound and other disinfection byproducts.
Analytical Methodologies for Triiodoacetic Acid Quantification and Characterization
Chromatographic Techniques for Triiodoacetic Acid Detection
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the individual detection and quantification of target analytes like TIAA. oup.com.aujsmcentral.org The choice of chromatographic method and detector is critical and depends on the analyte's physicochemical properties and the desired sensitivity and selectivity. oup.com.au
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. scioninstruments.com For the analysis of TIAA, which is a haloacetic acid, Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) is a highly effective and widely used method. plos.orggcms.cz
The ECD is particularly sensitive to electronegative compounds, especially those containing halogens like iodine. measurlabs.comscioninstruments.comchromatographyonline.com This high selectivity allows for the detection of trace amounts of halogenated compounds, making it ideal for analyzing disinfection byproducts such as TIAA in environmental samples. gcms.czmeasurlabs.com The detector operates by using a radioactive source (typically Nickel-63) to emit electrons, creating a constant current. scioninstruments.com When electron-capturing compounds like TIAA pass through the detector, they capture some of these electrons, causing a decrease in the current that is measured as a signal. measurlabs.comscioninstruments.com
A significant advantage of GC-ECD is its remarkable sensitivity, which enables the detection of analytes at picogram or even lower levels. chromatographyonline.com However, a key consideration for analyzing carboxylic acids like TIAA by GC is that they are not sufficiently volatile. scioninstruments.com Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile, less polar ester. scioninstruments.com This process is discussed in more detail in section 6.2.
An optimized GC-ECD method for the simultaneous detection of iodoacetic acid and other haloacetic acids in drinking water has been developed, showcasing the technique's capabilities. plos.orgnih.gov The study highlights the optimization of derivatization and extraction conditions to achieve excellent linearity, low detection limits, and good recovery. nih.gov
Table 1: Performance of an Optimized GC-ECD Method for Iodoacetic Acid (IAA) Analysis
| Performance Metric | Result |
|---|---|
| Linearity (R²) | 0.9990–0.9998 |
| Limit of Detection (LOD) | 0.0008–0.2 µg/L |
| Limit of Quantification (LOQ) | 0.008–0.4 µg/L |
| Recovery | 86.6%–106.3% |
| Intra-day Precision (%RSD) | < 8.9% |
| Inter-day Precision (%RSD) | < 8.8% |
Data sourced from a study on the analysis of haloacetic acids in drinking water. plos.orgnih.gov
Liquid Chromatography (LC) is a separation technique well-suited for non-volatile or thermally labile compounds, making it a viable alternative to GC for TIAA analysis. youtube.com When coupled with Mass Spectrometry (MS), LC-MS provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte. youtube.comtechnologynetworks.com
A key advantage of LC-MS for analyzing haloacetic acids is that it can often be performed directly on aqueous samples, potentially eliminating the need for the solvent extraction and derivatization steps required by GC methods. shimadzu.com This simplifies the sample preparation process and can increase sample throughput. shimadzu.com
In LC-MS, the sample is first separated by the LC system. The separated components then enter the mass spectrometer through an interface that evaporates the solvent and ionizes the analyte molecules. youtube.com Common ionization techniques used for this purpose include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). youtube.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly specific detection. youtube.com Triple quadrupole mass spectrometers are often used for quantitative analysis in a mode called Multiple Reaction Monitoring (MRM), which offers excellent sensitivity and reduces background interference. shimadzu.comnih.gov
Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation is a critical step in the analytical workflow for TIAA, as it serves to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. vt.edu The complexity of the sample matrix, whether it's drinking water, wastewater, or biological fluids, dictates the extent of the preparation required. researchgate.net
For GC-based analysis of TIAA, sample preparation typically involves two key steps: extraction and derivatization.
Extraction: Liquid-liquid extraction (LLE) is a common method used to transfer TIAA from the aqueous sample matrix into an organic solvent. plos.orgnih.gov This process not only isolates the analyte but also concentrates it.
Derivatization: As carboxylic acids are generally not volatile enough for GC analysis, a derivatization step is essential. scioninstruments.com This involves a chemical reaction to convert the polar carboxylic acid group into a nonpolar, more volatile derivative, typically an ester. scioninstruments.com A widely used method is esterification with acidic methanol. nih.govresearchgate.net The optimization of derivatization conditions, such as the concentration of acidic methanol, reaction time, and temperature, is crucial for achieving high and reproducible yields. plos.orgnih.gov For instance, one optimized method for iodoacetic acid found optimal conditions to be a derivatization time of 160 minutes at a temperature of 40°C using a 15% concentration of acidic methanol. nih.gov
Method Validation and Quality Control in this compound Measurement
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comiupac.org It is a mandatory requirement for ensuring the reliability and accuracy of the data generated. Quality control involves the routine measures taken to ensure that the analytical method remains in a state of control during its application. pfigueiredo.org
For the analysis of TIAA, a validated method must demonstrate acceptable performance across several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. plos.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. pfigueiredo.org
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and analyzed. plos.org The percentage of the spiked amount that is measured is the recovery. plos.org
Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov
Reproducibility (Inter-day precision): Precision between laboratories or, within a single lab, over a longer period. nih.govpfigueiredo.org
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Establishes the range over which the analytical response is proportional to concentration. | Coefficient of determination (R²) > 0.995 |
| Accuracy (Recovery) | Measures the agreement between the measured value and the true value. | Typically 80-120% for trace analysis, but can vary by matrix and concentration. |
| Precision (RSD) | Measures the scatter of results from replicate measurements. | RSD < 15-20% for trace analysis, but can vary. |
| Limit of Detection (LOD) | Lowest concentration that can be reliably distinguished from the background. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio of 10:1 or the lowest point on the calibration curve meeting precision/accuracy criteria. |
General criteria that may vary depending on regulatory guidelines and application. researchgate.netpfigueiredo.org
Strict adherence to quality control protocols, such as the regular analysis of blanks, calibration standards, and quality control samples, is essential for maintaining the integrity of the analytical results over time. plos.org
Challenges and Advances in Trace Analysis of this compound in Complex Matrices
The determination of TIAA at trace levels in complex matrices like environmental water, soil, or biological tissues presents significant analytical challenges. researchgate.netepa.govtheanalyticalscientist.com
Challenges:
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, either suppressing or enhancing the analytical signal. nih.govvscht.cz This can lead to inaccurate quantification. Matrix effects are a major concern in both GC and LC-MS and can impact ionization efficiency in the MS source. nih.gov
Sample Contamination: The risk of introducing contaminants during sample collection, storage, and preparation is a persistent problem in trace analysis. researchgate.net This can lead to false-positive results or elevated background levels.
Low Concentrations: TIAA is often present at very low concentrations (ng/L to µg/L range), requiring highly sensitive instrumentation and methods that can effectively pre-concentrate the analyte. researchgate.net
Analyte Stability: The stability of TIAA in samples during storage and processing must be considered to prevent degradation and ensure accurate results.
Advances:
To overcome these challenges, analytical chemistry is continuously evolving:
Advanced Instrumentation: The development of high-resolution mass spectrometry (HRAM), such as Orbitrap-based systems, provides enhanced selectivity and mass accuracy. technologynetworks.com This allows for better differentiation of the target analyte from matrix interferences, even without complete chromatographic separation. technologynetworks.com Tandem mass spectrometry (MS/MS) also significantly improves the signal-to-noise ratio, enabling lower detection limits. researchgate.net
Improved Sample Preparation: Innovations in sample preparation techniques aim to improve efficiency and reduce contamination. vt.edu Techniques like solid-phase microextraction (SPME) offer solvent-free extraction and pre-concentration. vt.edu The use of novel materials, such as deep eutectic solvents, as both extraction and derivatization agents is also being explored. nih.govresearchgate.net
Matrix Effect Compensation: Strategies to mitigate matrix effects include the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract that is similar to the samples being analyzed. vscht.cz The use of isotopically labeled internal standards is another powerful approach to correct for both extraction losses and matrix-induced signal variations.
These advancements in analytical technology are enabling more robust, sensitive, and reliable quantification of TIAA and other trace contaminants in increasingly complex samples. technologynetworks.com
Advanced Theoretical and Computational Studies of Triiodoacetic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules like triiodoacetic acid. These calculations can provide detailed information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic parameters. nih.govmdpi.comnih.govrsc.org Such analyses are crucial for understanding the intrinsic reactivity and behavior of the molecule.
Studies employing methods such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries and analyze electronic properties. nih.govmdpi.comusd.edu For instance, DFT calculations can reveal the distribution of electron density within the this compound molecule, highlighting areas of high or low electron density that may be involved in chemical reactions or interactions. The energy levels and spatial distribution of the HOMO and LUMO are particularly informative, as they dictate a molecule's propensity to donate or accept electrons, influencing its reactivity. nih.gov
While specific detailed quantum chemical studies solely focused on this compound's electronic structure were not extensively found in the search results, the principles and methods applied to similar halogenated organic acids and other molecules are directly applicable. For example, quantum chemical calculations have been used to study the electronic structure of other acetic acid derivatives and related compounds to understand their properties and interactions. nih.govnih.govmdpi.com These calculations can also be used to predict spectroscopic parameters, aiding in the identification and characterization of the molecule. mdpi.com
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions of a molecule, such as this compound, with biological targets (like proteins or enzymes) or other molecules. wikipedia.orgmdpi.commdpi.comjmbfs.org
Molecular docking predicts the preferred binding orientation and affinity of a ligand (this compound) to a receptor (e.g., a protein active site) by evaluating various possible binding poses and scoring them based on interaction energies. mdpi.commdpi.comjmbfs.org This can provide insights into how this compound might interact with biological macromolecules, which is relevant for understanding potential biological effects. While direct studies on this compound docking were not prominently featured in the search results, molecular docking has been widely applied to study the interactions of various organic acids and disinfection byproducts with enzymes and other biological targets. mdpi.commdpi.comjmbfs.orgscienceopen.com
Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the molecular system. wikipedia.orgscientificarchives.comrsc.orgmdpi.com This allows researchers to observe the dynamic interactions, conformational changes, and stability of the this compound-target complex over time, providing a more realistic picture of their interaction compared to static docking poses. wikipedia.orgscientificarchives.com MD simulations can reveal the strength and nature of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding. rsc.orgmdpi.com Although specific MD simulations for this compound were not found, these methods are routinely applied to study the dynamics of small molecules interacting with proteins and in various environmental contexts. scientificarchives.comrsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects and Toxicity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity or toxicity. semanticscholar.orgmdpi.comresearchgate.netnih.govmst.dkmdpi.com QSAR models can be used to predict the activity or toxicity of new or untested compounds based on their molecular structure. semanticscholar.orgmdpi.commdpi.com
For this compound, QSAR modeling can be employed to predict its potential biological effects and toxicity based on its molecular descriptors. These descriptors can represent various aspects of the molecule, including its electronic, steric, and physicochemical properties. researchgate.netnih.gov By building QSAR models using a dataset of related halogenated acetic acids with known biological activities or toxicity data, the model can then be used to estimate the corresponding properties for this compound. semanticscholar.orgmdpi.commst.dk
Research indicates that QSAR models have been developed and applied to predict the toxicity of disinfection byproducts, including halogenated acetic acids. semanticscholar.orgmdpi.com These models aim to address the data gaps in toxicological information for a large number of DBPs. semanticscholar.org The success of QSAR models depends on the quality of the input data, the selection of appropriate molecular descriptors, and the validation of the model. researchgate.net Various statistical methods are used in QSAR modeling, such as multiple linear regression and partial least squares regression. semanticscholar.orgnih.gov
Data from QSAR studies on disinfection byproducts can provide estimated toxicity values or classifications for this compound, contributing to risk assessment efforts. semanticscholar.orgmdpi.com
Computational Prediction of Environmental Transformation and Fate
Computational methods are increasingly used to predict the environmental transformation and fate of chemicals, including disinfection byproducts like this compound. nih.govnih.govmdpi.comresearchgate.netmdpi.com These models aim to simulate how chemicals are transported, transformed, and partitioned among different environmental compartments such as water, soil, and air. researchgate.netmdpi.com
Predicting the environmental fate of this compound involves considering processes such as hydrolysis, photolysis, biodegradation, and adsorption. nih.govresearchgate.net Computational tools and models can estimate the rates of these processes based on the chemical structure of this compound and environmental conditions. nih.govnih.gov
For instance, cheminformatics-based software tools can predict potential transformation products based on known reaction schemes for various functional groups under environmental conditions. nih.govnih.gov While specific predictions for this compound were not detailed in the search results, studies on the environmental transformation of other halogenated organic compounds, such as trifluoroacetic acid, highlight the use of modeling to understand persistence and distribution. honeywell.comresearchgate.netmdpi.com Trifluoroacetic acid, for example, is known to be highly persistent in the environment and resistant to degradation. researchgate.netmdpi.com Understanding the persistence and transformation pathways of this compound is crucial for assessing its potential accumulation and long-term impact in the environment. Environmental fate models can integrate these processes to predict the concentration of this compound in different environmental media over time. researchgate.netmdpi.com
Future Research Directions and Emerging Avenues for Triiodoacetic Acid Studies
Identification of Undiscovered Biological Receptors and Signaling Cascades
Research into the biological activity of triiodoacetic acid suggests potential interactions with biological systems, partly due to its structural similarity to thyroid hormones and their active metabolite, triiodothyroacetic acid (TRIAC). researchgate.netnih.govdntb.gov.ua TRIAC is known to interact with thyroid hormone receptors (TRs), particularly TRα and TRβ, which are involved in regulating various physiological processes, including skeletal development. researchgate.netscispace.com While TRIAC's entry into cells can be independent of certain transporters like MCT8, the specific mechanisms of cellular uptake and interaction with intracellular targets for this compound itself remain less characterized. researchgate.netresearchgate.net Future studies are needed to identify specific biological receptors that this compound may bind to, distinct from or in addition to known thyroid hormone receptors. Furthermore, a detailed understanding of the downstream signaling cascades activated or modulated by this compound binding is crucial to elucidate its potential biological effects. This could involve investigating its influence on various pathways, including those related to metabolism, development, or cellular stress responses.
Comprehensive Assessment of Long-Term Environmental Impact and Risk
This compound has been detected in disinfected water, highlighting its presence in the environment. researchgate.netresearchgate.net While studies have examined the environmental fate of other haloacetic acids, a comprehensive assessment of the long-term environmental impact and associated risks of this compound is still needed. This includes understanding its persistence, potential for bioaccumulation in various organisms, and transformation pathways in different environmental compartments such as soil, water, and air. Research on related persistent pollutants like trifluoroacetic acid (TFA) has shown their widespread presence and accumulation, underscoring the importance of evaluating similar risks for this compound. nih.govcapes.gov.brresearchgate.netmdpi.comunep.org Future research should employ robust environmental monitoring programs and ecotoxicological studies to assess the potential long-term effects on aquatic and terrestrial ecosystems, including chronic toxicity to various species and potential disruption of ecological processes.
Development of Targeted Chemical Probes and Analogs for Biological Research
The development of targeted chemical probes and analogs of this compound would significantly advance the understanding of its biological interactions. Chemical probes are valuable tools for selectively modulating protein function and identifying molecular targets within complex biological systems. rjeid.comnih.govfrontiersin.orgresearchgate.net By designing probes based on the structure of this compound, researchers could specifically label or inhibit proteins that interact with this compound. This would facilitate the identification of previously unknown binding partners and provide insights into the mechanisms underlying its biological effects. nih.gov Analogs with modifications to the this compound structure could also be synthesized and tested to explore structure-activity relationships, helping to determine which parts of the molecule are essential for its biological activity and interaction with specific targets.
Integration of Omics Technologies for Systems-Level Understanding
Bioremediation and Advanced Treatment Strategies for this compound Contamination
Given the presence of this compound as a disinfection byproduct, research into effective bioremediation and advanced treatment strategies for its removal from contaminated water sources is crucial. researchgate.netresearchgate.net Bioremediation approaches utilize microorganisms or their enzymes to degrade or detoxify pollutants. eeer.orgmdpi.comresearchgate.netnih.gov Investigating microbial communities capable of breaking down this compound and identifying the specific enzymes involved could lead to the development of biological treatment methods. eeer.orgmdpi.com Advanced oxidation processes (AOPs) and other physical or chemical treatment methods could also be explored and optimized for this compound removal. acs.org Research is needed to assess the efficiency of these strategies, understand the degradation pathways, and identify potential byproducts to ensure that the treatment processes effectively mitigate the contamination risk.
Q & A
Q. How can triiodoacetic acid (TIAA) be synthesized with optimal yield, and what factors influence product purity?
Methodological Answer: TIAA synthesis involves reacting malonic acid with iodic acid (HIO₃) under controlled conditions. Key parameters include:
- Reactant ratio : A weight ratio of 1.5 (HIO₃:malonic acid) maximizes TIAA yield (50–60%) while minimizing iodine precipitation .
- Temperature control : Rapid cooling (e.g., ice baths) during the exothermic reaction prevents decomposition .
- Purification : Filtering golden-yellow crystals immediately after precipitation avoids contamination by diiodoacetic acid (DIAA) or free iodine . Contaminants like DIAA dominate at lower HIO₃ ratios (<1.2), while excess HIO₃ (>1.5) triggers iodine formation .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: TIAA stability depends on solvent and environmental conditions:
- Aqueous suspensions : Stable at room temperature but decompose rapidly in polar organic solvents (e.g., dimethylformamide) .
- Temperature sensitivity : Decomposes above 150°C; store below 25°C in airtight, opaque containers to limit photodegradation .
- Alkaline conditions : Avoid prolonged exposure to dilute NaOH (≤4%), which accelerates decomposition. Use concentrated NaOH (10–40%) for short-term stability .
Advanced Research Questions
Q. What mechanisms explain the decomposition of this compound under varying chemical environments?
Methodological Answer: Decomposition pathways include:
- Thermal degradation : At elevated temperatures (>150°C), TIAA releases iodine gas, forming diiodoacetic acid as an intermediate .
- Acid-catalyzed breakdown : In concentrated HIO₃ solutions, TIAA undergoes retro-iodination, yielding free iodine and acetic acid derivatives .
- Solvent interactions : Polar solvents (e.g., formic acid) destabilize TIAA, requiring rapid processing post-dissolution .
Q. How does this compound form in sulfate radical-based water disinfection processes, and how does its generation differ from traditional halogenation?
Methodological Answer: In sulfate radical (SO₄•⁻) systems:
- Oxidation of iodide : SO₄•⁻ oxidizes I⁻ to reactive iodine species (RIS), which react with natural organic matter (NOM) to form TIAA and DIAA .
- Unique pathway : Unlike chlorination, DIAA forms concurrently with iodophenols in SO₄•⁻ systems, suggesting non-traditional iodination mechanisms (e.g., direct electrophilic substitution) .
- Secondary reactions : Excess SO₄•⁻ converts TIAA to iodate (IO₃⁻), reducing iodinated DBP concentrations over time .
Q. How can researchers resolve conflicting data on the melting point of this compound (e.g., 135–140°C vs. 150–154°C)?
Methodological Answer: Discrepancies arise from:
- Purity : Impurities like DIAA or iodine lower observed melting points. Recrystallize TIAA from chloroform to achieve >98% purity .
- Decomposition during measurement : Use sealed capillaries and rapid heating (≥5°C/min) to minimize thermal degradation .
- Moisture content : Pre-dry samples at 25°C under vacuum to eliminate water-induced melting point depression .
Q. Why does excess iodic acid in TIAA synthesis lead to iodine precipitation instead of increased yield?
Methodological Answer: At HIO₃:malonic acid ratios >1.5:
- Over-oxidation : Excess HIO₃ oxidizes intermediate iodomalonic acids to iodine (I₂) rather than facilitating TIAA formation .
- pH effects : High HIO₃ concentrations lower reaction pH, destabilizing TIAA and promoting I₂ generation . Mitigate by maintaining a 1.5 ratio and adding iodine scavengers (e.g., NaHCO₃) during purification .
Q. What analytical techniques are suitable for quantifying this compound in mixtures with decomposition by-products?
Methodological Answer: Use a combination of:
- Titrimetry : Rapid neutralization with NaHCO₃ followed by iodometric titration to quantify TIAA before decomposition .
- Spectrophotometry : Measure absorbance at 290 nm (TIAA-specific peak) in aqueous solutions, accounting for interference from I₂ using UV-Vis subtraction methods .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (pH 2.5) to separate TIAA from DIAA and iodine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
